molecular formula C16H13N3O B232408 5-anilino-6-phenyl-3(2H)-pyridazinone

5-anilino-6-phenyl-3(2H)-pyridazinone

Cat. No. B232408
M. Wt: 263.29 g/mol
InChI Key: RSGLBRJXNLGSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-anilino-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-anilino-6-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have suggested that its anticancer activity may be due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. Its anti-inflammatory activity may be due to its ability to inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 5-anilino-6-phenyl-3(2H)-pyridazinone has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in cancer cell growth. It has also been shown to have antioxidant activity, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-anilino-6-phenyl-3(2H)-pyridazinone for lab experiments is its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment. One of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-anilino-6-phenyl-3(2H)-pyridazinone. One area of research is to further investigate its potential as an anticancer agent. Studies are needed to determine its efficacy in different types of cancer and to understand its mechanism of action. Another area of research is to investigate its potential as an anti-inflammatory agent, as well as its antioxidant activity. Finally, further research is needed to optimize the synthesis method of this compound and to develop new derivatives with improved properties.
In conclusion, 5-anilino-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that has shown promising results in the field of medicinal chemistry. Its potential as an anticancer and anti-inflammatory agent makes it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of 5-anilino-6-phenyl-3(2H)-pyridazinone has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with aniline and benzaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product.

Scientific Research Applications

5-anilino-6-phenyl-3(2H)-pyridazinone has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has shown potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also shown potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.

properties

Product Name

5-anilino-6-phenyl-3(2H)-pyridazinone

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

4-anilino-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C16H13N3O/c20-15-11-14(17-13-9-5-2-6-10-13)16(19-18-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18,20)

InChI Key

RSGLBRJXNLGSKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.